molecular formula C9H5N3O5 B8468112 6-Nitro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

6-Nitro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Cat. No. B8468112
M. Wt: 235.15 g/mol
InChI Key: LFBFLVREWCTKLY-UHFFFAOYSA-N
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Patent
US08637532B2

Procedure details

6-nitro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (500 mg, 2.13 mmol) was treated with a solution of sulfuric acid ((1.2 equiv.) in anhydrous MeOH (10 mL) under refluxing overnight. After cooling to rt, 2N NaOH solution was added to the reaction mixture to adjust pH˜8. After removal of MeOH, methyl ester was collected by filtration, and washing with water and as yellow solid in 84% yield. 1HNMR (in DMSO): 3.91 (s, 3H), 8.38 (s, 1H), 8.74 (d, J=2.6 Hz, 1H), 8.88 (d, J=2.6 Hz, 1H). Mass: M+H+: 250.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([C:14]([OH:16])=[O:15])[CH:13]=1)[N:10]=[CH:9][NH:8][C:7]2=[O:17])([O-:3])=[O:2].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:25]O>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([C:14]([O:16][CH3:25])=[O:15])[CH:13]=1)[N:10]=[CH:9][NH:8][C:7]2=[O:17])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(NC=NC2=C(C1)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of MeOH, methyl ester
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washing with water and as yellow solid in 84% yield

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C(NC=NC2=C(C1)C(=O)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.